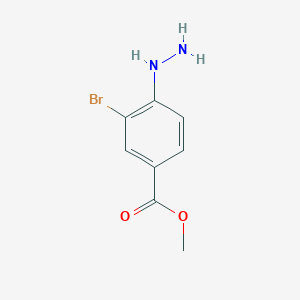![molecular formula C14H14ClNO B3316014 [2-(2-Chlorophenoxymethyl)phenyl]methanamine CAS No. 951915-22-3](/img/structure/B3316014.png)
[2-(2-Chlorophenoxymethyl)phenyl]methanamine
Descripción general
Descripción
2-(2-Chlorophenoxymethyl)phenylmethanamine, also known as 2-Chloro-N-methylaniline or 2-chloro-N-methylphenylamine, is an organic compound belonging to the group of amines. It is a colourless, volatile liquid with a strong odour. It is used in the synthesis of various pharmaceuticals, dyes and other compounds. It is also used as an intermediate in the manufacture of dyes, pharmaceuticals, and other organic compounds.
Aplicaciones Científicas De Investigación
Mass Spectrometry in Environmental Science
Electron impact (EI) and electron capture negative ionization (ECNI) mass spectrometry techniques are crucial in environmental science for analyzing the mass spectra of various compounds, including polybrominated diphenyl ethers (PBDEs) and their derivatives. These techniques allow for the detailed identification of molecular ions and fragments, facilitating the study of environmental pollutants and their transformation products. The ability to distinguish between different positional isomers of methoxy-PBDEs using EI mass spectrometry exemplifies the method's precision and its importance in environmental analysis (Hites, 2008).
Antimicrobial Applications
The synthesis and evaluation of Schiff bases derived from diphenylamine, including compounds structurally related to [2-(2-Chlorophenoxymethyl)phenyl]methanamine, have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This research highlights the potential of these compounds in developing new antimicrobial agents, offering a promising approach to combat antibiotic-resistant pathogens (Kumar, Kumar, & Khan, 2020).
Environmental Toxicology and Herbicide Research
Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to [2-(2-Chlorophenoxymethyl)phenyl]methanamine, provide insights into the environmental impact of chlorinated phenols and their derivatives. Such research is pivotal in understanding the toxicological effects of these compounds on non-target species and ecosystems, guiding the development of safer and more sustainable agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).
Photophysics and Photochemistry
The study of MLCT (metal-to-ligand charge transfer) excited states in cuprous bis-phenanthroline compounds, which are related to the chemical class of [2-(2-Chlorophenoxymethyl)phenyl]methanamine, illuminates the role of such states in photophysics and photochemistry. This research contributes to the broader understanding of light-induced electronic transitions in complex molecules, which is fundamental to the development of photovoltaic devices and materials for energy conversion (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).
Energy and Environmental Biotechnology
The exploration of biological hydrogen methanation processes underscores the potential of utilizing methanotrophic bacteria to convert methane into valuable bioproducts. This area of research is particularly relevant to sustainable energy solutions and waste management strategies, demonstrating how microbial biotechnology can contribute to the circular economy and environmental sustainability (Lecker, Illi, Lemmer, & Oechsner, 2017).
Propiedades
IUPAC Name |
[2-[(2-chlorophenoxy)methyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-13-7-3-4-8-14(13)17-10-12-6-2-1-5-11(12)9-16/h1-8H,9-10,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBCTUYJEBUEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chlorophenoxymethyl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



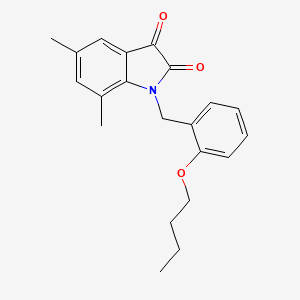
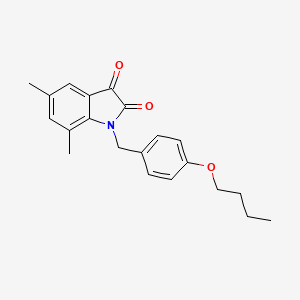
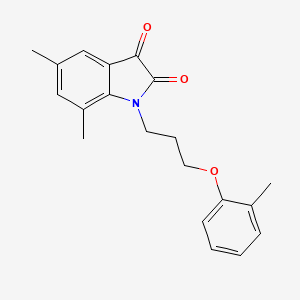

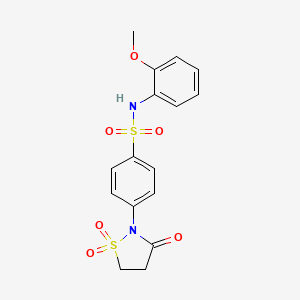
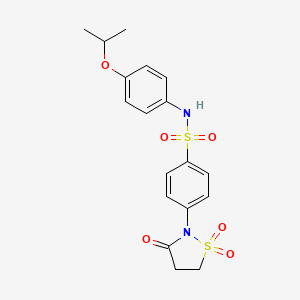
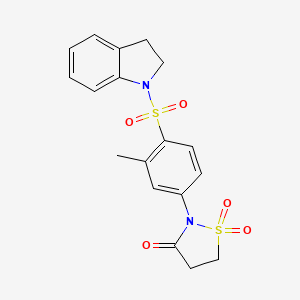
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315987.png)
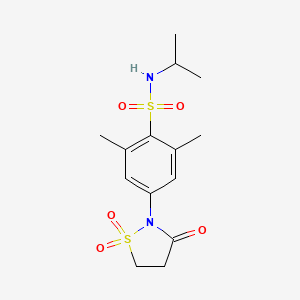
![Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine](/img/structure/B3315998.png)
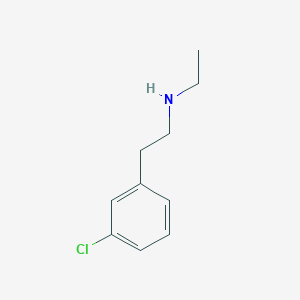

![6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B3316037.png)
